N-(2-Benzoyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide
Description
N-(2-Benzoyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a benzoyl group, a chlorophenyl group, and a hydroxy-methylpropanamide moiety
Properties
CAS No. |
62100-55-4 |
|---|---|
Molecular Formula |
C17H16ClNO3 |
Molecular Weight |
317.8 g/mol |
IUPAC Name |
N-(2-benzoyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide |
InChI |
InChI=1S/C17H16ClNO3/c1-17(2,22)16(21)19-14-9-8-12(18)10-13(14)15(20)11-6-4-3-5-7-11/h3-10,22H,1-2H3,(H,19,21) |
InChI Key |
FZLVFFCKIIGWIB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Benzoyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-benzoyl-4-chlorophenylamine with 2-hydroxy-2-methylpropanoic acid under specific conditions to form the desired product. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvent selection, temperature control, and purification steps such as recrystallization or chromatography are critical to achieving the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(2-Benzoyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of N-(2-Benzoyl-4-chlorophenyl)-2-oxo-2-methylpropanamide.
Reduction: Formation of N-(2-Benzyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide.
Substitution: Formation of N-(2-Benzoyl-4-aminophenyl)-2-hydroxy-2-methylpropanamide.
Scientific Research Applications
N-(2-Benzoyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-Benzoyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Benzoyl-4-chlorophenyl)-2-chloro-N-methylacetamide
- N-(2-Benzoyl-4-chlorophenyl)-2-bromo-N-methylacetamide
Uniqueness
N-(2-Benzoyl-4-chlorophenyl)-2-hydroxy-2-methylpropanamide is unique due to the presence of the hydroxy group, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. This structural feature allows for specific interactions with molecular targets, making it a valuable compound for research and development.
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